molecular formula C6H4BrFO2 B1288891 4-Bromo-5-fluorobenzene-1,2-diol CAS No. 656804-73-8

4-Bromo-5-fluorobenzene-1,2-diol

Cat. No. B1288891
M. Wt: 207 g/mol
InChI Key: WANIKDIRZJEJGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is discussed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is described, with an overall yield of 30% . These studies suggest that the synthesis of 4-Bromo-5-fluorobenzene-1,2-diol would likely involve halogenation and functional group manipulation steps.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence and position of halogen atoms. An investigation using DFT calculations on 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies, molecular geometry, and electronic properties of such molecules . The study of X-ray structures of various bromo- and bromomethyl-substituted benzenes reveals the impact of halogen atoms on molecular packing and interactions, such as C–H···Br and C–Br···π . These findings suggest that the molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated benzenes in chemical reactions is another area of interest. The sonolysis of monohalogenated benzenes, including bromobenzene, indicates that these compounds degrade following a similar mechanism, with the rate depending on initial concentration and the nature of the halogen . Arylation reactions catalyzed by micelles, as seen with 1-fluoro-2,4-dinitrobenzene, suggest that halogenated benzenes can participate in electrophilic substitution reactions facilitated by catalysis . These studies imply that 4-Bromo-5-fluorobenzene-1,2-diol could undergo similar reactions, with its reactivity influenced by the halogen atoms and the diol functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are diverse. The comparative study of sonolysis of halogenated benzenes provides insights into their degradation products and kinetics . The spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT calculations and UV spectroscopy offers data on vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures . These studies suggest that the physical and chemical properties of 4-Bromo-5-fluorobenzene-1,2-diol, such as solubility, melting point, and reactivity, would be influenced by the halogen atoms and the diol group, potentially leading to unique behavior in both solid and solution phases.

Scientific Research Applications

  • 4-Bromo-5-fluorobenzene-1,2-diamine

    • Scientific Field : Chemical Synthesis
    • Application Summary : This compound is used in the synthesis of other chemicals .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
  • 1-Bromo-4-fluorobenzene

    • Scientific Field : Organic Synthesis
    • Application Summary : This compound is a mixed aryl halide (aryl fluoride and aryl bromide) with uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
    • Methods of Application : It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
    • Results or Outcomes : It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .
  • 4-Bromo-1,2-difluorobenzene

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
  • 4-Bromo-1,2-difluorobenzene

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
  • 4-Bromo-4’-Methylbenzophenone

    • Scientific Field : Photochemistry
    • Application Summary : This compound has been studied for its photoreduction properties .
    • Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
    • Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
  • 4-Bromo-4’-Fluorobenzophenone

    • Scientific Field : Photochemistry
    • Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
    • Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
    • Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
  • 4-Bromo-1,2-difluorobenzene

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
  • 4-Bromo-4’-Methylbenzophenone

    • Scientific Field : Photochemistry
    • Application Summary : This compound has been studied for its photoreduction properties .
    • Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
    • Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
  • 4-Bromo-4’-Fluorobenzophenone

    • Scientific Field : Photochemistry
    • Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
    • Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
    • Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .

Safety And Hazards

The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-5-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIKDIRZJEJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619062
Record name 4-Bromo-5-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluorobenzene-1,2-diol

CAS RN

656804-73-8
Record name 4-Bromo-5-fluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656804-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To CH2Cl2 (30 mL) in a 50 mL round bottom flask was added 4-bromo-5-fluoro-2-methoxyphenol (2 g, 9.05 mmol). The reaction mixture was cooled to 0° C. in an ice/water bath. Boron tribromide (1.027 mL, 10.86 mmol) was slowly added via syringe over 5 min, and the ice/water bath was removed. The reaction mixture was allowed to warm to room temperature and was stirred for 18 h. The reaction mixture was placed in an ice/water bath and methanol (30 mL) was slowly added via syringe. Upon removal of the ice/water bath, the reaction mixture was allowed to warm to room temperature. The reaction mixture was transferred to a separatory funnel, diluted with ethyl acetate (200 mL) and washed with water (200 mL). The organic layer was dried over Na2SO4 and filtered. Concentration of the organic solution gave 4-bromo-5-fluorobenzene-1,2-diol as a dark brown oil (1.8 g, 96%): 1H NMR (400 MHz, CDCl3) δ 7.03 (d, J=6.5 Hz, 1H), 6.72 (dd, J=8.3, 3.5 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −115.91 (s); ESIMS m/z 207 ([M+H]+), 206 ([M−H]−).
Quantity
1.027 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of 4-fluoroveratrole (5.0 g, 32 mmol) in dichloromethane (106 mL) was slowly added a solution of tribromoborane in dichloromethane (1M, 96 mL, 96 mmol, 3.0 eq.). The reaction mixture was warmed to 20° C. and stirred overnight. The reaction mixture was poured into ice water, extracted with ethyl acetate (3 times). The combined organic layer was washed with an aqueous solution of sodium bicarbonate, dried over sodium sulfate and filtered. The volatiles were removed in vacuo. The brown solid was diluted with chloroform (50 mL) and dichloromethane (10 mL). A solution of bromine in carbon tetrachloride (5 ml) was slowly added. After 3 hours, the volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (6.51 g, 98%) as a brown solid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
96 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

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